BENGHE Foundational & Exploratory

Check Availability & Pricing

cis-Methyl 3-
(aminomethyl)cyclobutanecarboxylate
hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest |

Methyl 3-
Compound Name: (Aminomethyl)cyclobutanecarboxy

late Hydrochloride

Cat. No.: B1530837

\ J

An In-Depth Technical Guide to cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate
hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, there is a decisive shift towards molecules
with greater three-dimensional complexity to enhance target specificity and improve
physicochemical properties. Saturated carbocyclic scaffolds, such as the cyclobutane ring
system, have emerged as critical components in this endeavor. This guide provides a
comprehensive technical overview of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate
hydrochloride, a bifunctional building block of significant value to researchers, scientists, and
drug development professionals. We will explore its core properties, plausible synthetic routes,
spectroscopic signature, and strategic applications, particularly its role as an sp3-enriched
scaffold in the design of novel therapeutics, including Proteolysis Targeting Chimeras
(PROTACS).

Introduction: The Strategic Value of sp*-Enriched
Scaffolds
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For decades, drug discovery has been heavily influenced by compounds containing flat,
aromatic ring systems. While successful, this has led to the exploration of a limited chemical
space. The current paradigm emphasizes the need for "escaping flatland" by incorporating sp3-
hybridized, three-dimensional scaffolds.[1][2] These structures offer a more nuanced spatial
arrangement of functional groups, enabling more precise interactions with complex biological
targets and often leading to improved properties such as solubility and metabolic stability.

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride (CAS No. 2231664-22-
3) is an exemplary reagent in this class. It features a strained, yet conformationally defined,
cyclobutane core. Crucially, it possesses two orthogonal reactive sites: a primary amine (as a
hydrochloride salt) and a methyl ester. This bifunctionality allows for sequential, controlled
chemical modifications, making it an ideal linker or scaffold for constructing more complex
molecules.
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Core Building Block

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate
hydrochloride
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Caption: General utility of the title compound as a bifunctional linker.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical
characteristics. The hydrochloride salt form of this compound enhances its stability and

handling properties compared to the free amine.

Table 1: Core Compound Properties
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Property Value Reference(s)
CAS Number 2231664-22-3 [3]
Molecular Formula C7H14CINO2 [3]
Molecular Weight 179.64 g/mol [31[4]
Appearance White to yellow solid
Purity Typically =97% [3]

methyl cis-3-

(aminomethyl)cyclobutanecarb
oxylate hydrochloride, methyl
Synonyms [3]
(1s,3s)-3-
(aminomethyl)cyclobutane-1-

carboxylate hydrochloride
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ble 2: C | Chemical :

Property Value Reference(s)
Topological Polar Surface Area
52.32 A2 [3]
(TPSA)
logP 0.5661 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 2 [3]

The defining structural feature is the cis relationship between the aminomethyl and
methoxycarbonyl groups. This stereochemistry restricts the conformational flexibility of the
molecule, presenting the two functional groups on the same face of the cyclobutane ring. This
can be a critical design element for pre-organizing molecules for intramolecular interactions or
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specific binding poses. The inherent ring strain of the cyclobutane (~26 kcal/mol) can also
influence reactivity at adjacent positions.[5][6]

Synthesis and Purification

The synthesis of cis-1,3-disubstituted cyclobutanes requires careful stereochemical control.
While numerous specific routes are proprietary, a general and logical synthetic strategy can be
devised based on established organic chemistry principles, often starting from commercially
available cyclobutane precursors or constructed via cycloaddition reactions.[7] A representative
workflow would involve the synthesis of a Boc-protected intermediate, followed by deprotection
and salt formation.

Representative Synthetic Workflow

cis-Methyl 3-(aminomethyl)
cyclobutanecarboxylate hydrochloride

Click to download full resolution via product page

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Deprotection and Hydrochloride
Salt Formation

This protocol describes the final, critical step in the synthesis: the removal of the tert-
butyloxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt.

Materials:

Methyl cis-3-((tert-butoxycarbonyl)aminomethyl)cyclobutanecarboxylate (1.0 eq)

4M HCI in 1,4-Dioxane or Diethyl Ether (5-10 eq)

Methanol (anhydrous, as co-solvent if needed)

Diethyl ether (anhydrous, for precipitation)
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Procedure:

Dissolution: Dissolve the Boc-protected starting material in a minimal amount of anhydrous
methanol or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCI solution
dropwise with vigorous stirring. Causality Note: The slow addition at low temperature is
crucial to control the exothermicity of the reaction and prevent potential side reactions.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting
material. Self-Validation: A successful reaction is indicated by the consumption of the starting
material and the appearance of a more polar spot (on TLC) corresponding to the product.

Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a
white precipitate forms. The volume of ether needed is typically 5-10 times the reaction
volume. Causality Note: The product salt is insoluble in non-polar ethers, allowing for
efficient isolation.

Isolation: Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation. Collect the
solid product by vacuum filtration.

Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any
residual starting materials or soluble impurities. Dry the product under high vacuum to yield
cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride as a white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following are the expected
spectroscopic data for this compound, providing a benchmark for researchers to validate their
material.

Table 3: Predicted Spectroscopic Data
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Technique Expected Observations

(400 MHz, D20): 6 ~3.70 (s, 3H, -OCHs3), 6
~3.05 (d, 2H, -CH2NHs*), & ~2.80-2.60 (m, 2H,
cyclobutane CH), 6 ~2.40-2.20 (m, 4H,

cyclobutane CH2). Note: The amine protons (-

1H NMR

NHs*) may be broad or exchange with the

solvent.

(101 MHz, D20): & ~176.0 (C=0), & ~52.5 (-
13C NMR OCHs), 6 ~42.0 (-CHz2NHs"), 6 ~35.0
(cyclobutane CH), 6 ~28.0 (cyclobutane CHz).

Expected m/z for the free base [C7H13NO2 +

MS (ESH) HJ*: 144.10

Applications in Drug Development

The true value of this molecule lies in its application as a versatile building block for creating
novel chemical entities.[8]

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's degradation. They consist of a target-binding ligand, an E3 ligase
ligand, and a linker connecting them. The nature of the linker is critical for optimal ternary
complex formation. Related aminocyclobutane structures are used as rigid and defined linkers
in PROTAC synthesis.[9] The cis-stereochemistry of the title compound provides a specific
vector and distance between the two ends of the molecule, which can be exploited to optimize
PROTAC efficacy.

Caption: Role of the cyclobutane scaffold in a generic PROTAC molecule.

Bioisosteric Replacement and Scaffold Hopping

In drug design, replacing a common structural motif (like a phenyl or piperidine ring) with a less
common one (like a cyclobutane) is a powerful strategy known as scaffold hopping or
bioisosterism. This can drastically alter a molecule's properties. Replacing a flexible alkyl chain
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with the more rigid cyclobutane core can reduce the entropic penalty of binding to a target.
Furthermore, as a non-aromatic, saturated scaffold, it can improve metabolic stability and
solubility by avoiding metabolic pathways common to aromatic rings.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet
(SDS) for this exact compound is not universally available, data from closely related amine
hydrochlorides provides a strong basis for safe practices.[10]

» Hazard Identification: May cause skin and serious eye irritation.[4][11] May be harmful if
swallowed.

» Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective
Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Avoid breathing dust.

o First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on
skin, wash with plenty of soap and water. If ingested, seek medical attention.[10]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[10]

 Stability: The compound is stable under recommended storage conditions.[10]

Conclusion

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is more than just a
chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry,
bifunctional nature, and sp2-rich core provide medicinal chemists with a powerful building block
to construct novel, three-dimensional molecules. From crafting rigid linkers for PROTACs to
serving as a unique scaffold for exploring new chemical space, its potential applications are
extensive and align perfectly with the current trajectory of therapeutic design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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